

Introduction: The Imperative of Unambiguous Structural Verification

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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylbenzamide

Cat. No.: B1362233

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In the landscape of modern drug discovery and materials science, substituted benzamides represent a cornerstone scaffold, valued for their versatile chemical properties and biological activities.^{[1][2]} The specific compound, **6-Chloro-2-fluoro-3-methylbenzamide** (Molecular Formula: C₈H₇ClFNO, Molecular Weight: 187.60 g/mol ^{[3][4]}), serves as a critical intermediate in the synthesis of more complex molecules. Its precise atomic arrangement—the location of the chloro, fluoro, and methyl substituents on the aromatic ring—is paramount. Any ambiguity in this structure can lead to divergent chemical reactivity, altered pharmacological profiles, and significant challenges in intellectual property protection.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **6-Chloro-2-fluoro-3-methylbenzamide**. We move beyond a simple listing of methods to detail the causality behind experimental choices, presenting a self-validating system where data from orthogonal techniques converge to a single, unambiguous conclusion. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Chapter 1: The Hypothesized Structure and Nomenclature

Based on its synthesis from 6-chloro-2-fluoro-3-methylbenzoic acid^[5], the hypothesized structure is presented below. According to IUPAC nomenclature, the carbon atom of the

carboxamide group is assigned position #1 of the benzene ring.[\[6\]](#)[\[7\]](#) The substituents are then numbered to give the lowest possible locants.

- Systematic IUPAC Name: **6-chloro-2-fluoro-3-methylbenzamide**[\[8\]](#)
- CAS Number: 286474-61-1[\[3\]](#)[\[9\]](#)
- Molecular Formula: C₈H₇ClFNO[\[3\]](#)[\[10\]](#)

The primary objective of the following analytical protocols is to verify this specific substitution pattern and confirm the overall molecular structure.

Chapter 2: Mass Spectrometry – The First Gate: Molecular Weight and Formula

Mass spectrometry (MS) serves as the initial and most crucial checkpoint, providing the molecular weight of the compound and, with high-resolution instrumentation, its elemental composition. This data validates the molecular formula, which is the foundation of any structural hypothesis.

Expert Rationale

We employ High-Resolution Mass Spectrometry (HRMS) not merely to confirm the molecular weight but to gain confidence in the elemental formula. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS allows for the differentiation between isobaric species (different formulas with the same nominal mass). Furthermore, the presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl), provides an immediate and powerful validation point.

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry

- Sample Preparation: Dissolve approximately 1 mg of **6-chloro-2-fluoro-3-methylbenzamide** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Positive ion mode is typically used to generate the protonated

molecule $[M+H]^+$.

- Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
- Data Analysis:
 - Identify the monoisotopic mass of the protonated molecule $[M+H]^+$.
 - Observe the $A+2$ isotopic peak corresponding to the ^{37}Cl isotope.
 - Utilize the instrument software to calculate the predicted elemental formula from the accurate mass and compare it to the theoretical formula.

Anticipated Results & Interpretation

The analysis will yield two key pieces of evidence:

- Accurate Mass & Elemental Composition: The theoretical monoisotopic mass for $[\text{C}_8\text{H}_7\text{ClFNO} + \text{H}]^+$ is 188.0273 Da.[\[10\]](#) An experimentally observed mass within 5 ppm of this value strongly supports the elemental formula.
- Isotopic Pattern: Chlorine has two stable isotopes, ^{35}Cl (75.77% abundance) and ^{37}Cl (24.23% abundance). This results in a characteristic isotopic pattern for the molecular ion peak, with an $[M+H]^+$ peak and an $[M+2+H]^+$ peak at a relative intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of a single chlorine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species	Theoretical m/z	Expected Isotopic Pattern
$[M+H]^+$	188.0273	Base Peak (100%)
$[M+2+H]^+$	190.0244	~32% of Base Peak

The typical fragmentation of benzamides involves the loss of the amide group to form a benzoyl cation.[\[11\]](#)[\[12\]](#)[\[13\]](#) This would result in a significant fragment ion, which for this

molecule would also exhibit the 3:1 isotopic pattern for chlorine.

Table 2: Key Predicted Mass Spectrometry Fragments

Fragment Ion	Description	Theoretical m/z (^{35}Cl)
$[\text{C}_8\text{H}_5\text{ClFNO}]^+$	Benzoyl cation fragment	170.0167
$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation (generic)	105.0335
$[\text{C}_6\text{H}_5]^+$	Phenyl cation	77.0391

Chapter 3: Infrared Spectroscopy – Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[\[14\]](#) For **6-chloro-2-fluoro-3-methylbenzamide**, IR spectroscopy confirms the presence of the critical amide functionality and the aromatic system.

Expert Rationale

The vibrational frequencies of chemical bonds are sensitive to their environment. The primary amide group (-CONH₂) has several characteristic absorption bands that are readily identifiable. [\[15\]](#) The C=O stretching frequency, in particular, is a strong and sharp signal that confirms the presence of the carbonyl group. The N-H stretching vibrations of the primary amide are also distinctive.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

- Background Correction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

Anticipated Results & Interpretation

The IR spectrum will provide a molecular fingerprint. The key is to identify the characteristic absorption bands that correspond to the proposed structure.

Table 3: Characteristic Infrared Absorption Bands

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Description
Amide (-NH ₂)	N-H Stretch	3400 - 3100	Two distinct, medium-to-strong bands
Aromatic C-H	C-H Stretch	3100 - 3000	Weak to medium bands
Aliphatic C-H (-CH ₃)	C-H Stretch	2980 - 2850	Weak bands
Amide C=O	C=O Stretch (Amide I)	1680 - 1630	Strong, sharp absorption
Amide N-H Bend	N-H Bend (Amide II)	1640 - 1550	Strong, sharp absorption
Aromatic C=C	C=C Stretch	1600 - 1450	Multiple medium-to-strong bands
C-F Stretch	C-F Stretch	1350 - 1000	Strong absorption
C-Cl Stretch	C-Cl Stretch	800 - 600	Medium-to-strong absorption

The presence of strong bands in the 3400-3100 cm⁻¹ and 1680-1630 cm⁻¹ regions is conclusive evidence for the primary amide group.

Chapter 4: NMR Spectroscopy – The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing a veritable blueprint of the atomic connectivity.[\[19\]](#)[\[20\]](#) Through a combination of 1D (^1H , ^{13}C) and 2D experiments, we can definitively establish the substitution pattern on the aromatic ring.

Expert Rationale

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The number of signals, their chemical shifts, their integration (for ^1H), and their coupling patterns provide a wealth of structural information.[\[21\]](#) For this specific molecule, the key challenges are to:

- Confirm the presence of two adjacent aromatic protons.
- Establish the relative positions of the chloro, fluoro, and methyl groups through their influence on the aromatic proton and carbon chemical shifts and through long-range couplings. Fluorine (^{19}F) is an active nucleus and will couple to nearby protons and carbons, providing an invaluable diagnostic tool.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire a standard ^1H NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- 2D NMR Acquisition: If necessary for unambiguous assignment, acquire 2D spectra such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).

Anticipated Results & Interpretation

^1H NMR Spectrum (Predicted)

The aromatic region is the most informative.[22][23] We expect to see two signals for the two aromatic protons.

- Aromatic Protons (H-4, H-5): These two protons are adjacent to each other and will appear as doublets due to ortho coupling ($^3\text{JHH} \approx 7\text{-}9$ Hz). Their chemical shifts will be influenced by the surrounding substituents. They are expected in the 6.5-8.0 ppm range.[22]
- Methyl Protons (-CH₃): A singlet at approximately 2.2-2.5 ppm, integrating to 3 protons.
- Amide Protons (-NH₂): Two broad singlets (or one very broad singlet) in the range of 5.5-8.0 ppm (can be solvent-dependent), integrating to 2 protons. These peaks often exchange with D₂O.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J)
Aromatic H	~7.1 - 7.5	Doublet	1H	$^3\text{JHH} \approx 8$ Hz
Aromatic H	~7.1 - 7.5	Doublet	1H	$^3\text{JHH} \approx 8$ Hz
Amide NH ₂	~5.5 - 8.0	Broad Singlet	2H	-
Methyl CH ₃	~2.3	Singlet	3H	-

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

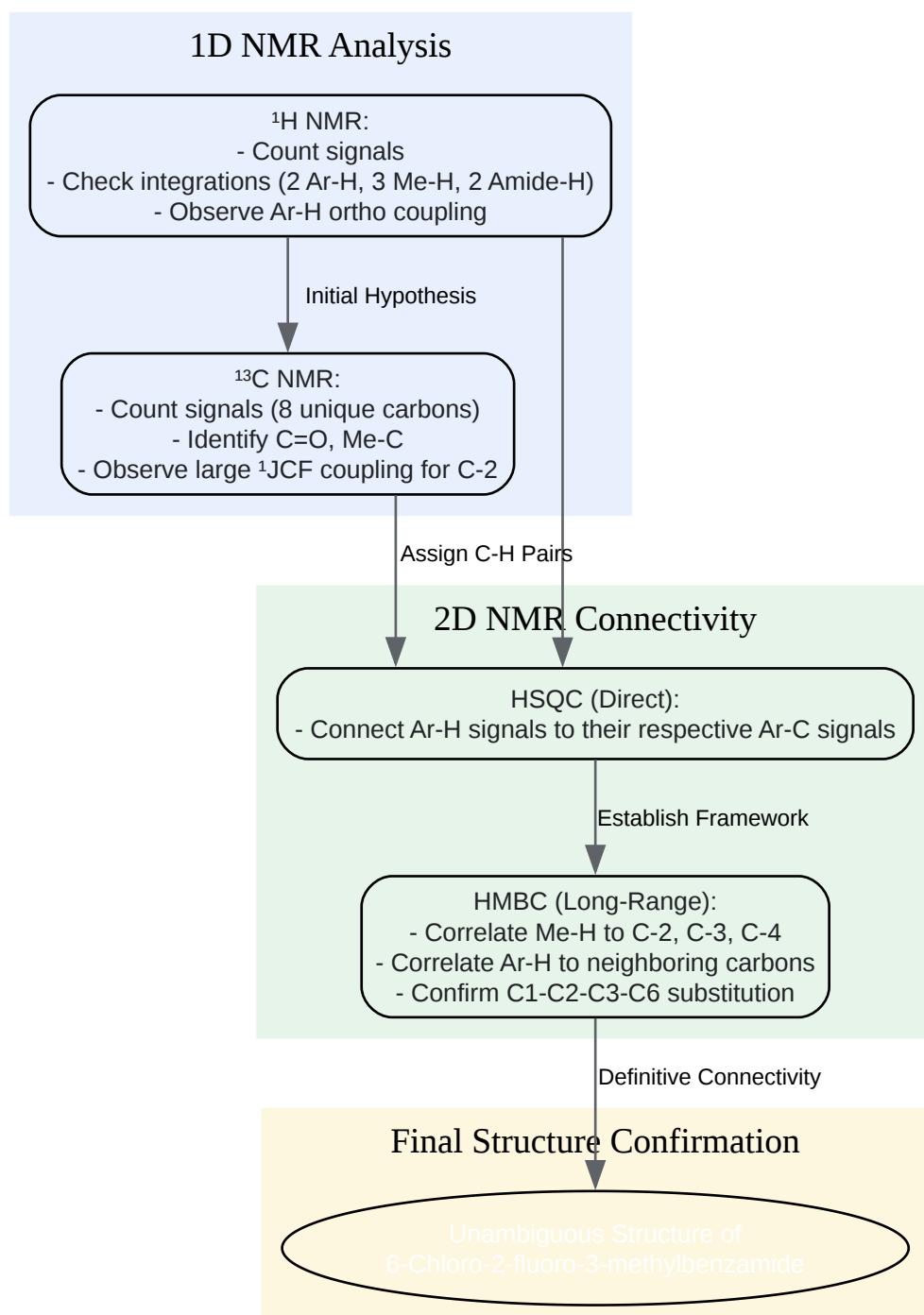
- Aromatic Carbons: We expect 6 distinct signals in the range of 110-150 ppm.[22] The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant ($^1\text{JCF} \approx 240\text{-}260$ Hz). Carbons ortho and meta to the fluorine will show smaller C-F couplings.
- Carbonyl Carbon (C=O): A single peak around 165-170 ppm.
- Methyl Carbon (-CH₃): A single peak around 15-20 ppm.

Table 5: Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Assignment	Predicted δ (ppm)	Expected Multiplicity (due to C-F coupling)
$\text{C}=\text{O}$	~167	Singlet
C-F (C-2)	~158	Doublet ($^1\text{JCF} \approx 250$ Hz)
C-Cl (C-6)	~135	Doublet (^3JCF small)
C-CH_3 (C-3)	~130	Doublet ($^2\text{JCF} \approx 15$ Hz)
Aromatic C-H	~125-130	Doublet (JCF small)
Aromatic C-H	~125-130	Doublet (JCF small)
Aromatic C (C-1)	~120	Doublet ($^2\text{JCF} \approx 20$ Hz)
$-\text{CH}_3$	~18	Singlet

Logical Workflow for Structural Confirmation using NMR

The convergence of NMR data provides irrefutable proof of the structure. A logical workflow ensures that all pieces of the puzzle fit together.



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Caption: NMR workflow for structure elucidation.

Chapter 5: Single-Crystal X-ray Diffraction – The Ultimate Proof

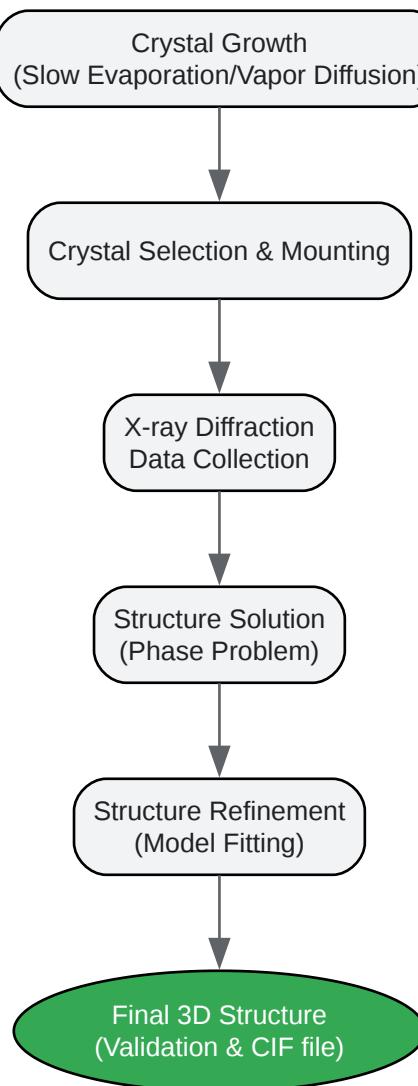
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction is the unequivocal gold standard for structural proof.[\[1\]](#)[\[2\]](#)[\[24\]](#) It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice.

Expert Rationale

This technique is considered authoritative because it is a direct observation of the molecular structure, rather than an interpretation of spectroscopic data. Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step, but the resulting structural model provides definitive, unambiguous proof of atom connectivity, conformation, and stereochemistry.[\[25\]](#)

Experimental Protocol: X-ray Crystallography Workflow

- Crystal Growth: Grow single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may need to be screened.
- Crystal Mounting and Screening: Select a suitable crystal and mount it on a goniometer. Screen the crystal using an X-ray diffractometer to assess its quality.[\[26\]](#)
- Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution: Process the diffraction data and solve the phase problem to obtain an initial electron density map.
- Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model provides the best fit to the experimental data.
- Validation: The final structure is validated based on metrics like the R-factor, goodness-of-fit, and residual electron density.



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Caption: Workflow for single-crystal X-ray analysis.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of **6-Chloro-2-fluoro-3-methylbenzamide** is not achieved by a single technique but by the logical and systematic integration of orthogonal analytical methods. Mass spectrometry confirms the elemental formula and the presence of chlorine. Infrared spectroscopy verifies the essential amide functional group. Finally, NMR spectroscopy provides the detailed connectivity map, definitively placing each substituent on the aromatic ring. Should absolute certainty be required, for example in a regulatory filing, single-crystal X-ray diffraction

provides the ultimate, irrefutable proof. This multi-faceted, self-validating approach ensures the scientific integrity required for advanced research and development.

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